molecular formula C11H8ClNO2 B11885308 6-Chloro-4-methylquinoline-8-carboxylic acid

6-Chloro-4-methylquinoline-8-carboxylic acid

Katalognummer: B11885308
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: RGMBGLQXJVNCBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-methylquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and carboxylic acid functional groups in its structure makes it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methylquinoline-8-carboxylic acid typically involves the chlorination of 4-methylquinoline followed by carboxylation. One common method includes the reaction of 4-methylquinoline with phosphorus oxychloride (POCl3) and chlorine gas to introduce the chlorine atom at the 6-position. The resulting 6-chloro-4-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts such as palladium or nickel can further improve the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-4-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: 6-Chloro-4-methylquinoline-8-methanol or 6-Chloro-4-methylquinoline-8-aldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-methylquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and carboxylic acid groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in medicinal applications, the compound can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antibacterial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 6-Chloro-2-methylquinoline-3-carboxylic acid
  • 4-Chloro-8-methylquinoline-3-carboxylic acid

Comparison: 6-Chloro-4-methylquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

Eigenschaften

Molekularformel

C11H8ClNO2

Molekulargewicht

221.64 g/mol

IUPAC-Name

6-chloro-4-methylquinoline-8-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-13-10-8(6)4-7(12)5-9(10)11(14)15/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

RGMBGLQXJVNCBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=C(C2=NC=C1)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.